
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various industrial and scientific applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of hexafluorobutyl alcohol with tetrafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form alcohol and carbon dioxide.
Reduction: The compound can be reduced using strong reducing agents to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone are commonly used.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used.
Major Products Formed
Substitution: Products depend on
特性
分子式 |
C8H6F10O3 |
|---|---|
分子量 |
340.11 g/mol |
IUPAC名 |
2,2,3,4,4,4-hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H6F10O3/c9-3(8(16,17)18)6(12,13)1-20-5(19)21-2-7(14,15)4(10)11/h3-4H,1-2H2 |
InChIキー |
FVWFSBHHPHVRPS-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


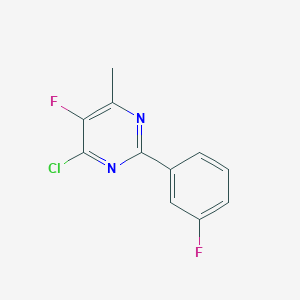

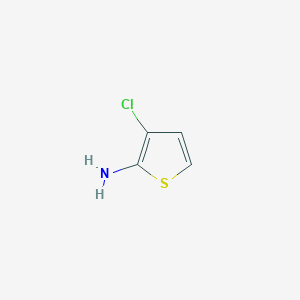



![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
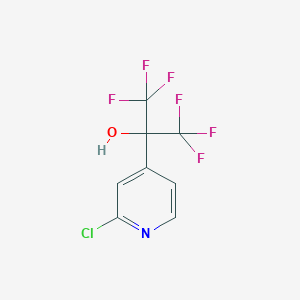
amine](/img/structure/B12077658.png)
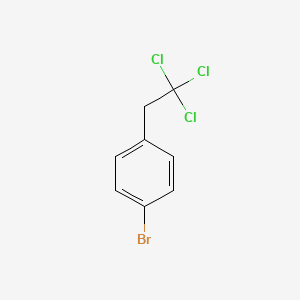

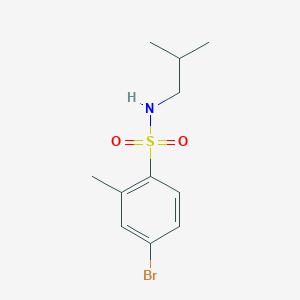
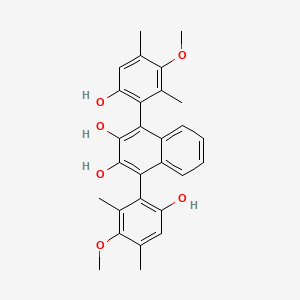
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)
